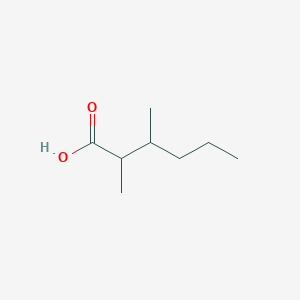

2,3-Dimethylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

41065-92-3 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2,3-dimethylhexanoic acid |

InChI |

InChI=1S/C8H16O2/c1-4-5-6(2)7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

OXMSPSXLDBKPIX-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(C)C(=O)O |

Canonical SMILES |

CCCC(C)C(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,3-dimethylhexanoic acid (CAS No. 41065-92-3), a branched-chain carboxylic acid. Due to a notable scarcity of experimentally determined data in publicly available literature, this document focuses on providing robust theoretical values, comparative data from its isomers, and detailed experimental protocols for the determination of its core physical characteristics. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound.

Introduction

This compound is a C8 carboxylic acid with a molecular formula of C8H16O2.[1][2] Its structure, featuring two methyl groups on the second and third carbon atoms of the hexanoic acid backbone, results in chirality and influences its physical and chemical behavior.[3] Understanding the physical properties of this compound is crucial for a variety of applications, including its potential use in pharmaceutical formulations, as a synthetic intermediate, and in metabolic studies.

This whitepaper summarizes the available computed data for this compound and presents data for its structural isomers to provide a comparative context for its expected physical properties. Furthermore, detailed experimental methodologies are provided to enable researchers to determine these properties in the laboratory.

Core Physical Properties

While specific experimental data for this compound is limited, a summary of its computed properties and a comparison with its isomers can provide valuable insights.

Data Presentation

The following table summarizes the available quantitative data for this compound and its isomers.

| Physical Property | This compound | 2,2-Dimethylhexanoic Acid (Isomer) | 2,4-Dimethylhexanoic Acid (Isomer) | Octanoic Acid (Linear Isomer) |

| Molecular Formula | C8H16O2[1][2] | C8H16O2[4] | C8H16O2[5][6] | C8H16O2[7] |

| Molecular Weight | 144.21 g/mol [1][2] | 144.21 g/mol [4] | 144.21 g/mol [5][6] | 144.21 g/mol [7] |

| Boiling Point | Not available | 216-220 °C[4][8] | 230.6 °C at 760 mmHg[5] | 237 °C[7] |

| Melting Point | Not available | -21.25 °C (estimate)[8] | Not available | 16 °C[7] |

| Density | Not available | 0.913 g/cm³[4] | 0.924 g/cm³[5] | 0.91 g/mL at 25°C[7] |

| Solubility in Water | Predicted to have low solubility[9] | Slightly soluble in chloroform and ethyl acetate[8] | Not available | 0.68 g/L (20 °C)[7] |

| pKa | Not available | 4.86 ± 0.45 (Predicted)[8] | Not available | ~4.89 |

| XLogP3 | 2.7[1] | Not available | 2.5[6] | 3.0 |

Note: The solubility of carboxylic acids generally decreases as the carbon chain length increases. Short-chain carboxylic acids (one to four carbons) are miscible with water, while those with longer chains, like hexanoic acid and its derivatives, are sparingly soluble.[9]

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.

Methodology:

-

Sample Preparation: A small amount of this compound (a few microliters) is introduced into a capillary tube that is sealed at one end. A smaller, inverted capillary tube is then placed inside the first tube.

-

Apparatus Setup: The capillary tube assembly is attached to a thermometer. This setup is then placed in a Thiele tube or a melting point apparatus with a heating block.

-

Heating: The apparatus is heated gradually. As the temperature rises, the air trapped in the inner capillary will expand and exit as a slow stream of bubbles.

-

Observation: The heating is continued until a steady stream of bubbles emerges from the inner capillary. The heat source is then removed.

-

Boiling Point Determination: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the inner capillary tube.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity. While this compound is expected to be a liquid at room temperature based on its isomers, this protocol would be applicable if it were a solid or for determining its freezing point.

Methodology:

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device) which contains a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2°C.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

-

Mass Measurement: An empty, clean, and dry pycnometer (a small glass flask of known volume) is accurately weighed.

-

Volume Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are present. The excess liquid is wiped off, and the filled pycnometer is weighed again.

-

Calculation: The mass of the acid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the acid by the known volume of the pycnometer.

Determination of Solubility

The solubility of this compound in water and other solvents can be determined using various methods. Gas chromatography is a highly sensitive and accurate technique for this purpose.

Methodology:

-

Sample Preparation: A saturated solution of this compound is prepared in the solvent of interest (e.g., water) by adding an excess of the acid to the solvent and stirring until equilibrium is reached. The solution is then filtered to remove any undissolved acid.

-

Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the same solvent.

-

GC-FID Analysis: The saturated solution and the standard solutions are analyzed using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). A suitable column for short-chain fatty acid analysis, such as one with a polar stationary phase, should be used.[10]

-

Quantification: A calibration curve is generated from the peak areas of the standard solutions. The concentration of this compound in the saturated solution is then determined by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound.

Determination of pKa

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated in solution.

Methodology:

-

Titration: A known concentration of this compound is dissolved in water (or a co-solvent if solubility is low) and titrated with a standard solution of a strong base, such as sodium hydroxide.

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of the base added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. Computational models can also be used to predict pKa values.[11][12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of this compound concentration in a sample, a key step in solubility and other quantitative analyses, using Gas Chromatography with Flame Ionization Detection (GC-FID).

Conclusion

References

- 1. This compound | C8H16O2 | CID 18623023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. homework.study.com [homework.study.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,4-Dimethylhexanoic acid | C8H16O2 | CID 39177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 2,2-DIMETHYLHEXANOIC ACID CAS#: 813-72-9 [m.chemicalbook.com]

- 9. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2,3-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2,3-dimethylhexanoic acid. This branched-chain carboxylic acid, possessing two chiral centers, presents a compelling case study in the application of modern spectroscopic and chromatographic techniques for unambiguous molecular characterization.

Chemical Structure and Stereoisomerism

This compound is a saturated fatty acid with the molecular formula C₈H₁₆O₂. Its structure consists of a hexanoic acid backbone with methyl groups at the C2 and C3 positions. The presence of chiral centers at these two carbons gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Molecular Structure:

The elucidation of the specific stereoisomer is a critical aspect of its characterization, particularly in the context of its biological activity and use as a chiral building block in pharmaceutical synthesis.

Spectroscopic Analysis

Spectroscopic techniques are fundamental to determining the molecular structure of this compound. This section details the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the lack of readily available experimental spectra for this compound, the following data is predicted based on established chemical shift principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 1H | COOH |

| ~2.4 | Multiplet | 1H | H-2 |

| ~1.8 | Multiplet | 1H | H-3 |

| ~1.4 | Multiplet | 2H | H-4 |

| ~1.3 | Multiplet | 2H | H-5 |

| ~1.15 | Doublet | 3H | C2-CH₃ |

| ~0.9 | Triplet | 3H | H-6 |

| ~0.85 | Doublet | 3H | C3-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~180 | C-1 (COOH) |

| ~45 | C-2 |

| ~38 | C-3 |

| ~30 | C-4 |

| ~22 | C-5 |

| ~15 | C2-CH₃ |

| ~14 | C-6 |

| ~12 | C3-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Interpretation |

| 144 | Molecular Ion [M]⁺ |

| 129 | [M - CH₃]⁺ |

| 115 | [M - C₂H₅]⁺ |

| 99 | [M - COOH]⁺ |

| 74 | McLafferty rearrangement fragment |

| 57 | [C₄H₉]⁺ |

Chromatographic Separation of Stereoisomers

Due to the chirality of this compound, chromatographic techniques are essential for separating its enantiomers and diastereomers.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. For carboxylic acids like this compound, derivatization is necessary to increase volatility.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers another robust method for the separation of stereoisomers. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by forming diastereomeric derivatives.

Experimental Protocols

This section provides detailed experimental protocols for the key analytical techniques used in the structure elucidation of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12 ppm, relaxation delay of 1 s, acquisition time of 4 s.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220 ppm, relaxation delay of 2 s, acquisition time of 1 s.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

-

Derivatization (Methyl Esterification):

-

To 1 mg of this compound in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.

-

Seal the vial and heat at 60°C for 1 hour.

-

After cooling, add 1 mL of saturated sodium bicarbonate solution and 1 mL of hexane.

-

Vortex the mixture and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the methyl ester to a new vial for GC-MS analysis.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Chiral Gas Chromatography (Chiral GC)

Objective: To separate the stereoisomers of this compound.

Methodology:

-

Derivatization: Prepare the methyl ester derivatives as described in the GC-MS protocol.

-

Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral GC Conditions:

-

Column: A chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ 225, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Hydrogen or Helium.

-

Injector and Detector Temperature: 250°C.

-

Oven Temperature Program: An isothermal or a gradient program optimized for the separation of the specific stereoisomers. A starting point could be an isothermal analysis at 100-120°C.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To separate the stereoisomers of this compound.

Methodology:

-

Direct Method (Chiral Stationary Phase):

-

Instrumentation: An HPLC system with a UV or a mass spectrometric detector.

-

Column: A chiral stationary phase column suitable for acidic compounds (e.g., a polysaccharide-based column like Chiralcel OD-H or a protein-based column).

-

Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). The exact composition should be optimized for the best separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection may be challenging due to the lack of a strong chromophore. An evaporative light scattering detector (ELSD) or a mass spectrometer would be more suitable.

-

-

Indirect Method (Diastereomeric Derivatization):

-

Derivatization: React the racemic this compound with a chiral derivatizing agent (e.g., (R)-1-phenylethylamine) to form diastereomeric amides.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A conventional achiral column (e.g., a C18 reversed-phase column).

-

Mobile Phase: A gradient of water and acetonitrile or methanol with a suitable buffer.

-

Detection: UV detection at a wavelength where the derivatizing agent absorbs.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. NMR and mass spectrometry are indispensable for confirming the core molecular structure, while chiral chromatography is essential for resolving and quantifying the individual stereoisomers. The detailed protocols and workflows provided in this guide offer a robust framework for the comprehensive characterization of this and other chiral molecules, which is of paramount importance in the fields of chemical research and pharmaceutical development.

An In-depth Technical Guide to 2,3-Dimethylhexanoic Acid (CAS 41065-92-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethylhexanoic acid (CAS 41065-92-3), a branched-chain fatty acid (BCFA). While specific research on this compound is limited, this document consolidates available data and provides inferred knowledge based on the broader class of BCFAs. This guide covers physicochemical properties, proposed synthesis and purification protocols, and potential biological significance, with a focus on areas of interest for drug development and scientific research. All quantitative data is presented in clear, tabular format, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 41065-92-3 | [1][2] |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCC(C)C(C)C(=O)O | [1] |

| XLogP3-AA | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 144.115029749 Da | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Complexity | 110 | [1] |

Note: The majority of the properties listed above are computationally derived and should be considered as estimates.

Biological Significance and Potential Applications

Direct biological studies on this compound are scarce. However, as a branched-chain fatty acid (BCFA), it belongs to a class of molecules with recognized biological activities that are of significant interest in drug development. BCFAs are known to play roles in various physiological and pathological processes.

One known application of this compound is as an intermediate in the synthesis of Mono-2,3-dimethylhexyl Phthalate, which is a metabolite of the common plasticizer Dibutyl phthalate (DBP).[4] This suggests its utility in metabolism and toxicology research.

General biological activities attributed to BCFAs include:

-

Anti-inflammatory Effects: BCFAs have been shown to modulate inflammatory responses. They can influence signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to inflammation.

-

Modulation of Lipid Metabolism: BCFAs can impact the expression of genes involved in fatty acid and cholesterol metabolism. This includes effects on fatty acid synthase (FASN) and sterol regulatory element-binding proteins (SREBPs).

-

Anti-cancer Properties: Certain BCFAs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential for investigation as anti-neoplastic agents.

Given these established roles for BCFAs, this compound represents a candidate for investigation in the context of metabolic disorders, inflammatory diseases, and oncology.

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis, purification, and characterization of this compound. These are based on established organic chemistry methodologies for similar compounds, as specific literature for this molecule is not available.

Proposed Synthesis: Malonic Ester Synthesis Route

A plausible and versatile method for the synthesis of 2,3-disubstituted carboxylic acids like this compound is the malonic ester synthesis. This multi-step process allows for the sequential introduction of alkyl groups.

Experimental Protocol:

-

Enolate Formation (Step 1): To a solution of diethyl malonate in anhydrous ethanol, add one equivalent of sodium ethoxide at room temperature under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture for 1 hour to ensure complete formation of the enolate.

-

First Alkylation (Step 2): To the enolate solution, add one equivalent of 2-bromobutane. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction to room temperature.

-

Second Alkylation (Step 3): To the mono-alkylated malonic ester, add a second equivalent of sodium ethoxide, followed by one equivalent of methyl iodide. Heat the mixture to reflux until TLC analysis indicates the consumption of the starting material.

-

Hydrolysis and Decarboxylation (Step 4): Cool the reaction mixture and remove the solvent under reduced pressure. Add an excess of aqueous sodium hydroxide and heat to reflux to hydrolyze the diester to a dicarboxylic acid salt. After cooling, acidify the mixture with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidified mixture to induce decarboxylation, yielding the crude this compound.

-

Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Caption: Proposed malonic ester synthesis route for this compound.

Purification and Characterization Workflow

Following synthesis, the crude product requires purification and subsequent characterization to confirm its identity and purity. A standard workflow for a carboxylic acid is outlined below.

Experimental Protocol:

-

Purification by Column Chromatography: Purify the crude this compound using silica gel column chromatography. A solvent system of hexane and ethyl acetate with a small percentage of acetic acid is a common choice for eluting carboxylic acids.

-

Purity Assessment by HPLC: Assess the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC), preferably with a C18 reverse-phase column and a mobile phase consisting of a buffered aqueous solution and acetonitrile or methanol.

-

Structural Elucidation by NMR Spectroscopy:

-

¹H NMR: Dissolve the purified product in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton between 10-13 ppm, along with signals corresponding to the aliphatic protons.

-

¹³C NMR: The carbonyl carbon should appear in the range of 170-185 ppm. The remaining aliphatic carbons will resonate in the upfield region of the spectrum.

-

-

Molecular Weight Confirmation by Mass Spectrometry: Obtain a mass spectrum of the purified compound. Electrospray ionization (ESI) in negative mode is often suitable for carboxylic acids, and should show a prominent peak corresponding to [M-H]⁻.

References

The Natural Occurrence of 2,3-Dimethylhexanoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of 2,3-Dimethylhexanoic acid, a branched-chain fatty acid (BCFA). While direct evidence of its widespread presence and concentration in natural sources is limited, this document consolidates information on its likely reservoirs, biosynthetic origins, and potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule. It details experimental protocols for the extraction and analysis of related compounds, which can be adapted for the study of this compound, and presents a hypothetical signaling pathway based on the known mechanisms of structurally similar short-chain fatty acids.

Introduction

This compound is a C8 branched-chain fatty acid with a molecular formula of C₈H₁₆O₂. As a member of the BCFA family, it is characterized by the presence of methyl groups along its carbon chain. BCFAs are known to be integral components of lipids in various organisms and are increasingly recognized for their diverse biological activities. While the natural occurrence of many BCFAs is well-documented, specific information regarding this compound is sparse. This guide aims to collate the existing indirect evidence and provide a framework for future research into this molecule.

Potential Natural Sources

Based on the known distribution of other BCFAs, the following are potential natural sources of this compound:

-

Fermented Foods: The ripening process of certain cheeses involves microbial activity that leads to the formation of a complex profile of fatty acids, including various BCFAs that contribute to the characteristic flavor and aroma.[1][2][3] The presence of other methyl-branched hexanoic acids in cheese suggests that this compound may also be present in trace amounts.[4]

-

Animal Scent Glands: Mammalian scent markings are complex chemical mixtures containing a variety of volatile and non-volatile compounds, including a diverse array of fatty acids.[5][6][7] Secretions from glands such as the castoreum of beavers are known to contain a rich profile of organic acids. While specific identification of this compound is not yet reported, the presence of other BCFAs in these secretions makes them a plausible source.

-

Uropygial Gland of Birds: The preen gland of birds produces a waxy secretion rich in a complex mixture of fatty acids and alcohols.[8] Studies have identified various dimethyl-branched fatty acids in these secretions, indicating that this compound could be a component of the uropygial wax esters in some avian species.[9]

-

Microbial Fermentation: Various bacteria are known to produce a wide range of BCFAs as part of their metabolism.[10][11] Microbial fermentation of branched-chain amino acids can serve as a precursor pathway for the synthesis of BCFAs.

-

Tobacco: A wide array of organic acids has been identified in tobacco leaves, with their composition influenced by curing and fermentation processes. Given the detection of other methyl-branched acids, tobacco remains a potential, though unconfirmed, source.

Quantitative Data on Related Branched-Chain Fatty Acids

| Branched-Chain Fatty Acid | Matrix | Concentration Range | Reference |

| iso-C15:0 (13-methyltetradecanoic acid) | Cheese (Polar Lipids) | 0.2% - 1.9% of total fatty acids | |

| anteiso-C15:0 (12-methyltetradecanoic acid) | Cheese (Polar Lipids) | 0.2% - 1.9% of total fatty acids | |

| iso-C17:0 (15-methylhexadecanoic acid) | Cheese (Polar Lipids) | 0.2% - 1.9% of total fatty acids | |

| anteiso-C17:0 (14-methylhexadecanoic acid) | Cheese (Polar Lipids) | 0.2% - 1.9% of total fatty acids | |

| 4-methyloctanoic acid | Goat Cheese | Contributes to flavor profile | |

| 2-methylbutanoic acid | Goat Milk Jack Cheese | Important odor-active compound | [4] |

| iso-caproate (4-methylpentanoate) | Microbial Fermentation | up to 1.4 ± 0.1 g/L |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction and analysis of short-chain and branched-chain fatty acids from biological matrices. These methods can be adapted for the targeted analysis of this compound.

Extraction of Fatty Acids from Cheese

This protocol is adapted from methods used for analyzing fatty acids in dairy products.

-

Sample Preparation: A representative sample of cheese is finely grated.

-

Lipid Extraction: Lipids are extracted from the cheese matrix using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

-

Saponification and Methylation: The extracted lipids are saponified using methanolic NaOH to release the fatty acids. The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

Extraction of FAMEs: The FAMEs are extracted into an organic solvent like hexane.

-

Analysis: The hexane extract containing the FAMEs is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of Volatile Fatty Acids from Scent Gland Secretions

This protocol is based on methods for analyzing volatile compounds in animal secretions.

-

Sample Collection: Secretions are collected directly from the gland using a sterile swab or by gentle squeezing.

-

Solvent Extraction: The collected secretion is immediately extracted with a suitable organic solvent (e.g., dichloromethane or hexane).

-

Derivatization (Optional but Recommended): To improve chromatographic separation and detection, the fatty acids in the extract can be derivatized to their methyl or other suitable esters.

-

Analysis: The extract is analyzed by GC-MS. For highly volatile short-chain fatty acids, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be an effective alternative.

Biosynthesis and Potential Signaling Pathways

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs is closely linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The general pathway involves the conversion of these amino acids into their corresponding α-keto acids, which then serve as primers for fatty acid synthesis.

Hypothetical Signaling Pathway

Short-chain fatty acids (SCFAs) are known to exert biological effects through the activation of G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41). Given its structural similarity to other biologically active fatty acids, it is plausible that this compound could also act as a ligand for these or other related receptors, initiating downstream signaling cascades.

Conclusion and Future Directions

While the direct detection and quantification of this compound in natural sources remain a gap in the current scientific literature, there is compelling indirect evidence to suggest its presence in environments rich in branched-chain fatty acids. This technical guide provides a foundational resource for researchers interested in pursuing the study of this molecule. Future research should focus on:

-

Targeted Analytical Studies: Employing the sensitive analytical techniques outlined in this guide to screen for this compound in promising matrices such as cheese, animal secretions, and microbial cultures.

-

Quantitative Analysis: Once identified, developing and validating robust quantitative methods to determine the concentration of this compound in various natural sources.

-

Biological Activity Screening: Investigating the potential biological effects of this compound, including its role as a signaling molecule, its impact on microbial communities, and its contribution to the sensory properties of foods.

By addressing these research avenues, a clearer understanding of the natural occurrence and biological significance of this compound can be achieved, potentially uncovering novel applications in the fields of food science, chemical ecology, and drug development.

References

- 1. Frontiers | Fermentation of cigar tobacco leaves with citrus flavonoids: changes in chemical, microbiological, and sensory properties [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Quantification of Major Free Fatty Acids in Several Cheese Varieties [ouci.dntb.gov.ua]

- 4. Quantification of volatile compounds in goat milk Jack cheese using static headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study on the chemical compositions and microbial communities of cigar tobacco leaves fermented with exogenous additive - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-3,3-dimethylhexanoic acid | C8H16O3 | CID 89396952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pheromonal activity of single castoreum constituents in beaver,Castor canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Disappearance of short chain acids from the preen gland wax of male mallard ducks during eclipse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2,3-Dimethylhexanoic Acid: From Synthesis to Potential Biological Roles

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 2,3-Dimethylhexanoic acid is a branched-chain carboxylic acid for which detailed historical and biological data in scientific literature is notably scarce. This technical guide consolidates the available chemical and physical data for this compound and provides a comprehensive theoretical framework for its synthesis and potential biological activities. By drawing parallels with structurally similar and more extensively studied branched-chain fatty acids, this document offers plausible synthetic routes and explores potential signaling pathways, thereby providing a valuable resource for researchers interested in the largely unexplored landscape of this molecule. Methodologies for key synthetic reactions are detailed, and potential biological pathways are visualized to stimulate further investigation into this compound.

Introduction

This guide aims to bridge this knowledge gap by:

-

Presenting the known quantitative data for this compound.

-

Detailing established experimental protocols for the synthesis of analogous branched-chain carboxylic acids, which are presumed to be applicable to this compound.

-

Proposing potential biological signaling pathways based on the known functions of other short-chain and branched-chain fatty acids.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These values provide a baseline for its characterization and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | PubChem |

| Molecular Weight | 144.21 g/mol | PubChem |

| CAS Number | 41065-92-3 | Santa Cruz Biotechnology[1] |

| IUPAC Name | This compound | PubChem |

| SMILES | CCCC(C)C(C)C(=O)O | PubChem |

Theoretical Synthesis Protocols

While specific literature on the synthesis of this compound is limited, established methods for the synthesis of α,β-dimethyl carboxylic acids can be applied. Two such classical and versatile methods are the Grignard reaction and the Reformatsky reaction.

Grignard Reaction

The Grignard reaction provides a robust method for forming carbon-carbon bonds and can be adapted for the synthesis of carboxylic acids through the carboxylation of a Grignard reagent.[2][3][4][5][6]

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a crystal of iodine to initiate the reaction. Slowly add a solution of a suitable alkyl halide (e.g., 2-bromo-3-methylpentane) in anhydrous diethyl ether to the magnesium turnings. The reaction may require gentle heating to initiate.

-

Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath. Bubble dry carbon dioxide gas through the solution with vigorous stirring. The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.

-

Acidification and Extraction: After the reaction is complete, cautiously add a dilute acid (e.g., 1 M HCl) to the reaction mixture to protonate the carboxylate salt. Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by distillation or chromatography.

Reformatsky Reaction

The Reformatsky reaction is another powerful tool for C-C bond formation, specifically for the synthesis of β-hydroxy esters, which can be subsequently converted to other carboxylic acid derivatives.[7][8][9][10][11]

Experimental Protocol:

-

Activation of Zinc: In a round-bottom flask, activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

-

Reaction Setup: To the activated zinc in a flask containing a suitable solvent (e.g., anhydrous THF), add a mixture of an α-halo ester (e.g., ethyl 2-bromopropionate) and a ketone (e.g., 2-butanone).

-

Reaction: Gently heat the mixture to initiate the reaction. The zinc reacts with the α-halo ester to form an organozinc intermediate, which then adds to the ketone.

-

Workup: After the reaction is complete, cool the mixture and add a dilute acid to hydrolyze the intermediate and dissolve the remaining zinc.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The resulting β-hydroxy ester can be purified and then further modified to yield the desired carboxylic acid.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been documented for this compound, its structure as a branched-chain fatty acid suggests it may participate in signaling pathways similar to other well-studied short-chain fatty acids (SCFAs).[12][13][14][15][16] The primary mechanisms of action for SCFAs involve acting as agonists for G-protein coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs).[1][12][13][14][17][18]

G-Protein Coupled Receptor (GPCR) Agonism

SCFAs are known to activate GPCRs, particularly FFAR2 (GPR43) and FFAR3 (GPR41), which are involved in metabolic and immune regulation.[19][20][21][22][23] It is plausible that this compound could also act as a ligand for these or other GPCRs.

Histone Deacetylase (HDAC) Inhibition

Many SCFAs, notably butyrate, are known inhibitors of HDACs.[1][17][18][24][25] By inhibiting HDACs, these molecules can influence gene expression, leading to anti-inflammatory and anti-proliferative effects. The structural characteristics of this compound make it a candidate for investigation as a potential HDAC inhibitor.

Conclusion and Future Directions

This compound represents a molecule with largely unexplored potential. While its fundamental chemical properties are accessible, its history and biological functions remain to be elucidated. The theoretical frameworks for synthesis and biological activity presented in this guide offer a foundational roadmap for researchers. Future investigations should focus on developing and optimizing specific synthetic routes to obtain pure stereoisomers of this compound. Subsequently, in vitro and in vivo studies are warranted to explore its potential as a GPCR agonist, an HDAC inhibitor, and its broader role in metabolic and inflammatory pathways. Such research will be crucial in uncovering the true significance of this understudied branched-chain fatty acid.

References

- 1. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. leah4sci.com [leah4sci.com]

- 7. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 8. byjus.com [byjus.com]

- 9. psiberg.com [psiberg.com]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 12. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Redirection of Epithelial Immune Responses by Short-Chain Fatty Acids through Inhibition of Histone Deacetylases [frontiersin.org]

- 19. Frontiers | Receptors for short-chain fatty acids in brush cells at the “gastric groove” [frontiersin.org]

- 20. Short-Chain Fatty Acid Receptors and Cardiovascular Function [mdpi.com]

- 21. pnas.org [pnas.org]

- 22. microvioma.com [microvioma.com]

- 23. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 24. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Unraveling the Metabolic Fate of 2,3-Dimethylhexanoic Acid: A Technical Guide for Researchers

Abstract

2,3-Dimethylhexanoic acid is a branched-chain fatty acid whose specific biochemical pathways remain largely uncharacterized in the scientific literature. This technical guide provides a comprehensive overview of the current understanding, drawing parallels from the metabolism of structurally related compounds to propose a putative metabolic pathway. It is intended for researchers, scientists, and drug development professionals investigating the metabolism and potential physiological roles of branched-chain fatty acids. This document outlines hypothetical metabolic steps, key enzyme classes that may be involved, and detailed experimental protocols for elucidating its precise metabolic fate. All quantitative data from related compound studies are summarized, and conceptual diagrams are provided to visualize the proposed pathways and experimental workflows.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of cellular lipids and are involved in various physiological processes. While the metabolism of some BCFAs is well-documented, the specific biochemical pathways of many, including this compound, are not. Understanding the metabolic fate of this compound is crucial for elucidating its potential biological activities and toxicological profile. This guide synthesizes the available information on related compounds to construct a hypothetical metabolic pathway for this compound and provides a framework for its experimental validation.

Proposed Biochemical Pathways for this compound

Based on the metabolism of other branched-chain fatty acids, such as 2-ethylhexanoic acid, the metabolic pathway of this compound is likely to proceed through initial oxidation reactions followed by entry into central metabolic pathways. The primary routes are hypothesized to be ω-oxidation followed by β-oxidation.

Phase I Metabolism: Functionalization

The initial step in the metabolism of xenobiotic and some endogenous fatty acids often involves oxidation catalyzed by cytochrome P450 (CYP) enzymes in the liver. For instance, 2-ethylhexanoic acid is metabolized by several CYP families, including CYP2A, CYP2B, CYP2D, and CYP3A, leading to the formation of hydroxylated and unsaturated metabolites[1]. A similar mechanism is proposed for this compound.

A potential initial step is ω-oxidation, which involves the hydroxylation of the terminal methyl group, followed by further oxidation to a dicarboxylic acid.

Caption: Proposed ω-oxidation pathway for this compound.

Phase II Metabolism: Conjugation

The carboxyl group of this compound or its dicarboxylic acid metabolite can be activated to a Coenzyme A (CoA) thioester. This activated form can then undergo conjugation with molecules like glycine or glucuronic acid, facilitating its excretion.

β-Oxidation of the Dicarboxylic Acid

The resulting 2,3-dimethyl-1,6-hexanedioic acid can potentially undergo β-oxidation from the ω-end. The methyl branches at the α and β positions would likely halt or require specific enzymatic machinery to bypass during conventional β-oxidation from the α-end. β-oxidation from the ω-end would proceed until a branch point is reached, at which stage further specialized metabolic steps would be necessary.

Caption: Hypothetical β-oxidation of the dicarboxylic acid metabolite.

Quantitative Data from Related Compounds

Direct quantitative data for the metabolism of this compound is not available. However, studies on the related compound 2-ethylhexanoic acid provide some context.

| Compound | Enzyme System | Parameter | Value | Reference |

| 2-Ethylhexanoic Acid | Rat, Mouse, Human Liver Microsomes | Major Metabolite | 2-Ethyl-1,6-hexanedioic acid | [1] |

| 2-Ethylhexanoic Acid | Human Liver Microsomes & Phenobarbital-induced Rat Liver Microsomes | Additional Metabolite | 2-Ethyl-5-hexenoic acid | [1] |

| 2-Ethylhexanoic Acid | Animal Acetyl-CoA Carboxylase | Inhibition (I50) | ~10-3 M | [2] |

Experimental Protocols

To elucidate the biochemical pathways of this compound, the following experimental approaches are recommended.

In Vitro Metabolism using Liver Microsomes

Objective: To identify primary metabolites of this compound and the cytochrome P450 enzymes involved.

Methodology:

-

Incubation: Incubate this compound with liver microsomes from human, rat, or other relevant species in the presence of an NADPH-generating system.

-

Inhibition Studies: To identify specific CYP isozymes, conduct incubations in the presence of known CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

-

Metabolite Extraction: Stop the reaction and extract metabolites using a suitable organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify the parent compound and its metabolites.

In Vivo Metabolism Studies in Animal Models

Objective: To identify the major metabolic pathways and excretion routes in a whole organism.

Methodology:

-

Dosing: Administer this compound (labeled or unlabeled) to a suitable animal model (e.g., rats) via oral gavage or intravenous injection.

-

Sample Collection: Collect urine, feces, and blood samples at various time points.

-

Metabolite Profiling: Process and analyze the collected samples using LC-MS/MS or NMR to identify and quantify metabolites.

-

Pharmacokinetic Analysis: Determine the pharmacokinetic parameters of the parent compound and its major metabolites.

Caption: Workflow for in vivo metabolic studies of this compound.

Conclusion

The biochemical pathways of this compound are currently not well understood. This guide provides a hypothetical metabolic framework based on the known metabolism of structurally similar branched-chain fatty acids. The proposed pathways involve initial ω-oxidation by cytochrome P450 enzymes, followed by potential β-oxidation of the resulting dicarboxylic acid. The provided experimental protocols offer a systematic approach for researchers to elucidate the precise metabolic fate of this compound. Further investigation is necessary to validate these proposed pathways and to understand the physiological and toxicological implications of this compound and its metabolites.

References

- 1. CYP enzymes catalyze the formation of a terminal olefin from 2-ethylhexanoic acid in rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Significance of 2,3-Dimethylhexanoic Acid: A Technical Guide for Researchers

Disclaimer: A comprehensive review of the current scientific literature reveals a notable scarcity of specific biological activity data for 2,3-dimethylhexanoic acid. This document, therefore, aims to provide a foundational understanding by contextualizing its potential biological roles through the lens of the broader class of branched-chain fatty acids (BCFAs). The information presented herein is largely based on studies of structurally related compounds and should be considered as a guide for future research rather than a definitive account of this compound's specific functions.

Introduction to this compound

This compound is a saturated branched-chain fatty acid with the chemical formula C8H16O2.[1] Its structure, featuring methyl groups at both the alpha and beta positions of a hexanoic acid backbone, results in stereoisomerism, which can significantly influence its biological activity. While its physical and chemical properties are documented, its specific roles in physiological or pathological processes remain largely unexplored.[1]

Potential Biological Roles Inferred from Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are found in various natural sources and are known to play significant roles in cellular signaling, metabolism, and membrane structure. The biological activities of this compound can be hypothesized based on the known functions of other BCFAs.

Metabolic Significance

BCFAs are metabolized in the body through pathways that can differ from those of straight-chain fatty acids. For instance, the presence of methyl branches can necessitate alternative oxidative processes, such as alpha-oxidation in peroxisomes, before the molecule can enter the beta-oxidation pathway in mitochondria.[2] The metabolism of BCFAs can influence lipid homeostasis and has been linked to conditions such as metabolic syndrome.[3]

Cellular Signaling

BCFAs can act as signaling molecules, modulating the activity of nuclear receptors and other cellular sensors. A key target for many fatty acids is the family of Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism.[4] Activation of PPARα by BCFAs can lead to an increase in fatty acid oxidation, thereby reducing lipid accumulation in tissues like the liver.[4] It is plausible that this compound could interact with PPARs or other nuclear receptors, thereby influencing gene expression related to metabolic pathways.

Anti-inflammatory and Immunomodulatory Effects

Certain BCFAs have demonstrated anti-inflammatory properties.[3] They can modulate the expression of inflammatory mediators and influence the function of immune cells. This suggests that this compound could potentially have a role in regulating inflammatory responses.

Quantitative Data on Related Branched-Chain Fatty Acids

While no specific quantitative data for this compound is available, the following table summarizes representative data for other BCFAs to provide a contextual framework for potential experimental outcomes.

| Branched-Chain Fatty Acid | Assay | Target/System | Measured Effect | Concentration/Dose | Reference |

| Isobutyric Acid | Lipolysis Assay | Primary Rat Adipocytes | Inhibition of isoproterenol-stimulated lipolysis | 10 mM | [5] |

| Isovaleric Acid | Glucose Uptake Assay | Primary Rat Adipocytes | Potentiation of insulin-stimulated glucose uptake | 1, 3, and 10 mM | [5] |

| Phytanic Acid | Reporter Gene Assay | Murine Liver Fatty Acid Binding Protein | Transcriptional Activation | - | [4] |

| Pristanic Acid | Reporter Gene Assay | Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Ligand and Transcriptional Activator | - | [4] |

This table is for illustrative purposes and the data should not be directly extrapolated to this compound.

Experimental Protocols for Investigating Biological Activity

To elucidate the biological significance of this compound, a series of in vitro and in vivo experiments would be required. The following are generalized protocols that could be adapted for this purpose.

In Vitro Cytotoxicity Assessment

Objective: To determine the potential toxicity of this compound on cultured cells.

Methodology:

-

Cell Culture: Maintain a relevant cell line (e.g., HepG2 for hepatotoxicity, CHO for general cytotoxicity) in appropriate culture medium and conditions.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 1 mM) for a specified duration (e.g., 24, 48 hours).

-

Assay: Perform a cytotoxicity assay such as the MTT, Neutral Red Uptake, or LDH release assay to measure cell viability or membrane integrity.[6]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to quantify the cytotoxicity of the compound.

PPARα Activation Assay

Objective: To investigate if this compound can activate the nuclear receptor PPARα.

Methodology:

-

Cell Line: Utilize a reporter cell line that expresses a luciferase gene under the control of a PPARα response element.

-

Treatment: Treat the cells with various concentrations of this compound. Include a known PPARα agonist (e.g., fenofibrate) as a positive control.

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and plot the fold induction relative to the vehicle-treated cells to determine the dose-response relationship.

Proposed Experimental Workflow and Signaling Pathway Investigation

The following diagrams illustrate a potential workflow for investigating the biological activities of this compound and a hypothetical signaling pathway it might modulate.

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

References

- 1. This compound | C8H16O2 | CID 18623023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Branched short-chain fatty acids modulate glucose and lipid metabolism in primary adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of eight in vitro assays for assessing the cytotoxicity of cigarette smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dimethylhexanoic acid, a chiral carboxylic acid with potential applications in various scientific fields, including drug development. This document details the structural complexities, stereoselective synthesis strategies, analytical methodologies for separation and characterization, and potential biological significance of the four stereoisomers of this compound.

Introduction to the Stereoisomerism of this compound

This compound possesses two chiral centers at the C2 and C3 positions of its hexane chain. This results in the existence of four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the '(2R,3R)'/'(2S,3S)' pair and the '(2R,3S)'/'(2S,3R)' pair is diastereomeric.

The distinct three-dimensional arrangement of the methyl groups and the carboxylic acid function for each stereoisomer can lead to significant differences in their physical, chemical, and biological properties. Understanding and controlling this stereochemistry is crucial for applications where specific molecular recognition is involved, such as in pharmacology.

Diagram of Stereoisomeric Relationships

Caption: Relationship between the four stereoisomers of this compound.

Stereoselective Synthesis Strategies

The controlled synthesis of individual stereoisomers of this compound is a significant challenge in organic chemistry. Several strategies can be employed to achieve high stereoselectivity, with the use of chiral auxiliaries being a prominent and effective method.

One of the most well-established methods for the asymmetric alkylation of carboxylic acid derivatives involves the use of Evans' chiral auxiliaries. These oxazolidinone-based auxiliaries provide a rigid chiral environment that directs the approach of electrophiles, leading to the formation of one diastereomer in high excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched carboxylic acid.

Logical Workflow for Evans Auxiliary-Based Synthesis

Caption: General workflow for the asymmetric synthesis using an Evans auxiliary.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound Stereoisomers

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol | 144.21 g/mol | 144.21 g/mol | 144.21 g/mol |

| Predicted Boiling Point | ~200-220 °C | ~200-220 °C | ~200-220 °C | ~200-220 °C |

| Predicted Specific Rotation [α]D | + value | - value | + or - value | opposite of (2R,3S) |

| Predicted Melting Point | Expected to be identical to (2S,3S) | Expected to be identical to (2R,3R) | Expected to be identical to (2S,3R) | Expected to be identical to (2R,3S) |

Note: Enantiomers have identical physical properties except for the direction of rotation of plane-polarized light. Diastereomers have different physical properties.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the relative stereochemistry of the methyl groups. For diastereomers, differences in the chemical shifts and coupling constants of the protons and carbons at and near the chiral centers are expected. Derivatization with a chiral resolving agent can be used to distinguish enantiomers by creating diastereomeric derivatives with distinct NMR spectra.

-

Mass Spectrometry (MS): While mass spectrometry itself does not typically distinguish between stereoisomers, it is essential for confirming the molecular weight and fragmentation pattern of the compound. When coupled with a chiral chromatography technique (GC-MS or LC-MS), it allows for the identification and quantification of individual stereoisomers.

Experimental Protocols for Chiral Separation

The separation of the stereoisomers of this compound requires chiral chromatography techniques. Due to its small size and lack of a strong chromophore, direct analysis can be challenging. Therefore, derivatization is often employed, particularly for gas chromatography.

Protocol 1: Chiral Gas Chromatography (GC) of Methyl Ester Derivatives

This protocol describes the indirect analysis of this compound stereoisomers by converting them to their corresponding methyl esters, which are more volatile and suitable for GC analysis.

Experimental Workflow for Chiral GC Analysis

Caption: Workflow for the chiral GC analysis of this compound.

Methodology:

-

Derivatization to Methyl Esters:

-

To 1 mg of this compound in a vial, add 1 mL of 14% boron trifluoride in methanol.

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature, add 2 mL of saturated aqueous sodium bicarbonate solution, and extract with 3 x 2 mL of hexane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to a suitable volume for GC injection.

-

-

Chiral GC Conditions:

Table 2: Representative Chiral GC Conditions

| Parameter | Value |

| GC System | Gas chromatograph with FID or Mass Spectrometer |

| Chiral Column | Cyclodextrin-based capillary column (e.g., Chirasil-DEX CB) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min |

| Detector Temperature | 250 °C (FID) |

Protocol 2: Direct Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the direct separation of chiral carboxylic acids without the need for derivatization.

Methodology:

-

Sample Preparation:

-

Dissolve racemic this compound in the mobile phase co-solvent (e.g., methanol) to a concentration of 1 mg/mL.

-

-

Chiral SFC Conditions:

Table 3: Representative Chiral SFC Conditions

| Parameter | Value |

| SFC System | Analytical SFC system with a back-pressure regulator |

| Chiral Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Supercritical CO₂ (A) and Methanol with 0.1% Trifluoroacetic Acid (B) |

| Gradient | Isocratic or gradient elution (e.g., 5-40% B over 10 min) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 35-40 °C |

| Detection | UV (at low wavelength, e.g., 210 nm) or Mass Spectrometry |

Biological and Pharmacological Significance

The stereochemistry of drug molecules is a critical determinant of their pharmacological activity. Different enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active, while the other may be inactive, less active, or even responsible for adverse effects.

While specific biological activity data for the stereoisomers of this compound is not yet widely reported, as a short-chain fatty acid (SCFA), it may possess interesting biological properties. SCFAs are known to play crucial roles in gut health, metabolism, and immune function. The chirality of this compound could lead to stereospecific interactions with biological targets such as enzymes and receptors, resulting in distinct biological outcomes for each isomer.

Potential Signaling Pathways for Short-Chain Fatty Acids

Caption: Potential signaling pathways influenced by short-chain fatty acids.

Further research into the specific biological activities of each this compound stereoisomer is warranted to explore their potential as therapeutic agents or pharmacological probes.

Conclusion

The four stereoisomers of this compound represent a fascinating area of study with implications for synthetic chemistry, analytical science, and drug discovery. This technical guide has provided a foundational understanding of their stereochemical relationships, strategies for their stereoselective synthesis, and detailed protocols for their chiral separation and analysis. While specific quantitative and biological data remain to be fully elucidated, the methodologies and principles outlined herein provide a robust framework for researchers and scientists to further investigate the unique properties and potential applications of these chiral molecules. The continued exploration of such stereoisomers will undoubtedly contribute to advancements in the development of more specific and effective therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Chirality of 2,3-Dimethylhexanoic Acid

This guide provides a detailed exploration of the stereochemical aspects of this compound, a branched-chain fatty acid (BCFA) with significant implications for chemical and pharmaceutical research. Due to the presence of two chiral centers, this molecule exists as four distinct stereoisomers, each with unique three-dimensional arrangements that can influence its biological activity and physical properties.

Stereoisomers of this compound

This compound possesses two stereogenic centers at carbons 2 and 3 of the hexanoic acid backbone. This results in the existence of four stereoisomers, which can be categorized into two pairs of enantiomers and two pairs of diastereomers.

The four stereoisomers are:

-

(2R, 3R)-2,3-Dimethylhexanoic acid

-

(2S, 3S)-2,3-Dimethylhexanoic acid

-

(2R, 3S)-2,3-Dimethylhexanoic acid

-

(2S, 3R)-2,3-Dimethylhexanoic acid

The relationships between these stereoisomers are illustrated in the diagram below. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other.

Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound are not extensively reported in the literature. However, general properties for the racemic mixture and related compounds are available. It is important to note that enantiomers exhibit identical physical properties in an achiral environment, whereas diastereomers have distinct physical properties.

| Property | Value (for racemic this compound) | Reference |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

For comparison, the properties of the closely related 2,3-dimethylbutanoic acid are provided, as specific data for the hexanoic acid derivative is scarce.

| Property | Value (for 2,3-Dimethylbutanoic acid isomers) |

| Boiling Point (racemic) | 186-187 °C |

| Specific Rotation ([α]D) | Data not readily available for individual isomers |

Experimental Protocols for Chiral Separation

The separation of the stereoisomers of this compound presents a challenge due to their similar physical properties, particularly between enantiomers. A common and effective strategy involves derivatization to convert the carboxylic acid into a more volatile and readily analyzable form, followed by chiral chromatography. The following protocol is adapted from established methods for the separation of the analogous 2,3-dimethylbutanoic acid and is expected to be applicable to this compound.[3][4]

Protocol: Chiral Gas Chromatography (GC) of Methyl Ester Derivatives

This method involves the conversion of the carboxylic acid to its methyl ester, followed by separation on a chiral GC column.

1. Derivatization to Methyl Esters:

-

Reagents:

-

Racemic this compound

-

Anhydrous Methanol

-

Acetyl Chloride (or another esterification agent like BF₃-Methanol)

-

-

Procedure:

-

To 1 mg of racemic this compound in a vial, add 1 mL of anhydrous methanol.

-

Carefully and slowly add 200 µL of acetyl chloride to the methanolic solution while cooling in an ice bath.

-

Cap the vial tightly and heat at 60°C for 1 hour.

-

Allow the vial to cool to room temperature.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC injection (e.g., 1 mL of hexane or ethyl acetate).

-

2. Chiral GC Method:

-

GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A cyclodextrin-based column, such as a 30 m x 0.25 mm x 0.25 µm column with a stationary phase of 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, is recommended.[4]

-

GC Conditions (starting point):

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) at a rate of 2-5°C/min to achieve separation of the four diastereomeric and enantiomeric esters. The exact program will require optimization.

-

The logical workflow for this experimental protocol is depicted below.

Biological Significance of Branched-Chain Fatty Acids

While specific biological activities for the individual stereoisomers of this compound are not well-documented, the broader class of branched-chain fatty acids (BCFAs) is known to play various roles in biological systems. BCFAs are found in bacteria, dairy products, and human tissues.[5][6]

Research has indicated that BCFAs may have several health effects, including:

-

Anti-inflammatory properties: Some BCFAs have been shown to attenuate inflammation in cellular and animal models.[5]

-

Anti-cancer potential: Studies suggest that certain BCFAs may exhibit anti-cancer activities.[7]

-

Metabolic regulation: BCFAs have been implicated in the regulation of lipid metabolism and energy homeostasis.[8]

The stereochemistry of these molecules is likely to be a critical determinant of their biological function, as enzymes and receptors are often stereospecific. Therefore, the availability of enantiomerically pure this compound is crucial for detailed pharmacological and toxicological studies.

Conclusion

This compound is a chiral molecule with four stereoisomers. The separation and characterization of these isomers are essential for understanding their specific properties and biological activities. While data on the individual stereoisomers are limited, established methods for the chiral separation of analogous compounds provide a clear path forward for researchers. The potential biological significance of BCFAs underscores the importance of further investigation into the specific roles of each stereoisomer of this compound in health and disease.

References

- 1. This compound | C8H16O2 | CID 18623023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolism of 2,3-Dimethylhexanoic Acid in Branched-Chain Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by methyl groups along their carbon chain, playing significant roles in cellular membrane fluidity and metabolic regulation. Unlike their straight-chain counterparts, the metabolism of BCFAs necessitates specialized enzymatic pathways, primarily localized within peroxisomes. This technical guide provides a comprehensive overview of the metabolic fate of a specific BCFA, 2,3-dimethylhexanoic acid. Due to the steric hindrance posed by methyl groups at both the α (C2) and β (C3) positions, its catabolism involves a sequential process of α-oxidation followed by β-oxidation. This document details the inferred metabolic pathway, the key enzymes involved, quantitative data from related BCFAs, detailed experimental protocols for analysis, and signaling pathway interactions.

Core Metabolic Pathway of this compound

The presence of a methyl group on the β-carbon of this compound prevents its direct entry into the β-oxidation spiral.[1][2] Consequently, the initial metabolic step is α-oxidation, a process that removes a single carbon from the carboxyl end. This is followed by the β-oxidation of the resulting 2-methyl-branched fatty acid.[1][3] The entire process is predominantly carried out within peroxisomes.[1][4]

Peroxisomal Alpha-Oxidation

The initial degradation of this compound is hypothesized to follow the established pathway for 3-methyl-branched fatty acids like phytanic acid.[2][5]

-

Activation: this compound is first activated to its coenzyme A (CoA) ester, 2,3-dimethylhexanoyl-CoA, by an acyl-CoA synthetase located on the peroxisomal membrane.[6]

-

Hydroxylation: Phytanoyl-CoA dioxygenase (PHYH) hydroxylates the α-carbon of 2,3-dimethylhexanoyl-CoA to yield 2-hydroxy-2,3-dimethylhexanoyl-CoA. This reaction is dependent on Fe²⁺ and O₂.[5]

-

Cleavage: The C1-C2 bond of 2-hydroxy-2,3-dimethylhexanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme. This step releases formyl-CoA and produces 2-methylpentanal.[5]

-

Oxidation: 2-methylpentanal is subsequently oxidized by an aldehyde dehydrogenase to form 2-methylpentanoic acid.[5]

Peroxisomal Beta-Oxidation of 2-Methylpentanoic Acid

The product of α-oxidation, 2-methylpentanoic acid, now amenable to β-oxidation, undergoes the following steps:

-

Activation: 2-methylpentanoic acid is converted to its CoA ester, 2-methylpentanoyl-CoA.

-

Chiral Inversion: For β-oxidation to proceed, the (2R)-stereoisomer of 2-methylpentanoyl-CoA must be converted to the (2S)-stereoisomer. This epimerization is catalyzed by α-methylacyl-CoA racemase (AMACR), a key enzyme in the metabolism of 2-methyl-branched fatty acids and certain drugs.[7][8]

-

Beta-Oxidation Spiral: The (2S)-2-methylpentanoyl-CoA then enters a specialized β-oxidation pathway within the peroxisomes.[9][10] This pathway utilizes a distinct set of non-inducible enzymes that can handle the steric hindrance of the α-methyl group.[10][11] The cycle involves the sequential action of a branched-chain acyl-CoA oxidase (BOX), a D-bifunctional protein (possessing both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities), and sterol carrier protein x (SCPx), which has thiolase activity.[9][11] Each cycle yields propionyl-CoA and acetyl-CoA.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics | |||

| Phytanoyl-CoA Dioxygenase (PHYH) Km for phytanoyl-CoA | ~10 µM | Rat liver peroxisomes | [5] |

| α-methylacyl-CoA racemase (AMACR) activity | Varies with substrate | Human recombinant | [7] |

| Metabolite Concentrations | |||

| Plasma Phytanic Acid (Normal) | < 10 µM | Human | [12][13] |

| Plasma Pristanic Acid (Normal) | < 1 µM | Human | [12][13] |

Signaling Pathways